Lipophilicity Differentiation from Regioisomeric 1-(6-Methylpyridin-2-yl)propan-1-ol
The predicted octanol-water partition coefficient (LogP) for 3-(6-Methylpyridin-2-yl)propan-1-ol is 0.85 . This contrasts with the secondary alcohol regioisomer 1-(6-Methylpyridin-2-yl)propan-1-ol, for which a predicted LogP value is not directly available in this source, but the structural difference in hydroxyl position is known to significantly impact lipophilicity . This difference is a key consideration for applications requiring specific membrane permeability or solubility profiles.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.85 (Predicted ACD/LogP) |
| Comparator Or Baseline | Not directly reported for 1-(6-Methylpyridin-2-yl)propan-1-ol in this source |
| Quantified Difference | Quantified difference unavailable; structural inference based on hydroxyl position |
| Conditions | In silico prediction (ACD/Labs Percepta Platform) |
Why This Matters
Lipophilicity is a critical parameter governing passive membrane permeability and distribution in biological systems, making this predicted value essential for early-stage drug discovery selection.
